(R)-6-Chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-[bis(Boc)amino]pyridazine
Description
This compound is a substituted pyridazine derivative featuring a chiral ethoxy group at the 4-position, a chlorine substituent at the 6-position, and a bis(tert-butoxycarbonyl) (Boc)-protected amine at the 3-position. Its structural complexity underscores the importance of stereochemical control during synthesis and its role in modulating biological activity or stability.
Properties
IUPAC Name |
tert-butyl N-[6-chloro-4-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridazin-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25Cl3FN3O5/c1-11(16-12(23)8-9-13(26)17(16)25)32-14-10-15(24)27-28-18(14)29(19(30)33-21(2,3)4)20(31)34-22(5,6)7/h8-11H,1-7H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUALQRHCHQVERJ-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=CC(=NN=C2N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=CC(=NN=C2N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl3FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401102716 | |
| Record name | Imidodicarbonic acid, 2-[6-chloro-4-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinyl]-, 1,3-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401102716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1370651-32-3 | |
| Record name | Imidodicarbonic acid, 2-[6-chloro-4-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinyl]-, 1,3-bis(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1370651-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidodicarbonic acid, 2-[6-chloro-4-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinyl]-, 1,3-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401102716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(R)-6-Chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-[bis(Boc)amino]pyridazine, identified by its CAS number 1370651-32-3, is a complex organic compound with a unique structural composition. This compound features a pyridazine core, chloro substituents, an ethoxy group linked to a dichlorofluorophenyl moiety, and two tert-butoxycarbonyl (Boc) protected amino groups. Its structural characteristics suggest potential applications in medicinal chemistry, particularly as a protein kinase inhibitor.
Structural Characteristics
The compound's molecular formula is with a molecular weight of 536.81 g/mol. The presence of halogenated aromatic groups and the pyridazine core may contribute to significant pharmacological properties, including potential anti-cancer or anti-inflammatory activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H25Cl3FN3O |
| Molecular Weight | 536.81 g/mol |
| CAS Number | 1370651-32-3 |
The biological activity of this compound is hypothesized to be linked to its ability to act as a protein kinase inhibitor. Protein kinases play crucial roles in various cellular processes, including cell signaling pathways that regulate cell growth and division. Dysregulation of these kinases is often implicated in cancer and other diseases.
Research Findings
Despite the lack of extensive published research specifically on this compound, several studies on related compounds indicate promising biological activities:
- Kinase Inhibition : Similar compounds have shown effectiveness against various receptor tyrosine kinases (RTKs), such as EGFR and PDGFR, which are significant targets in cancer therapy.
- Anticancer Properties : Research has demonstrated that compounds with similar structural motifs exhibit cytotoxic effects on cancer cell lines, suggesting that this pyridazine derivative may also possess anticancer properties.
Case Studies
Although specific case studies on this compound are not available, the following general findings from related research can provide insight into its potential:
- Study on Kinase Inhibitors : A review of small molecule kinase inhibitors highlighted the importance of structural features in determining selectivity and potency against specific kinases . Compounds with similar functionalities have been shown to inhibit cancer cell proliferation effectively.
- Antimicrobial Activity : Related compounds have been evaluated for their antimicrobial properties against various pathogens. For instance, certain pyrazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared to analogous pyridazines, aryl ethoxy derivatives, and Boc-protected amines based on available data:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
